5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C12H15N3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol and 2-chloroethylamine hydrochloride.
Etherification: 4-ethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(4-ethylphenoxy)ethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Derivatives with different functional groups replacing the ethylphenoxy group.
Scientific Research Applications
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or other biological processes.
Pathways Involved: It may interfere with key biochemical pathways, leading to the inhibition of cell growth or induction of cell death in target organisms or cells.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride
- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- N-Ethyl-1,3,4-thiadiazol-2-amine hydrochloride
Uniqueness
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific ethylphenoxyethyl substitution, which imparts distinct biological and chemical properties compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-9-3-5-10(6-4-9)16-8-7-11-14-15-12(13)17-11/h3-6H,2,7-8H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJQVRHKIAKIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589702 |
Source
|
Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-25-3 |
Source
|
Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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